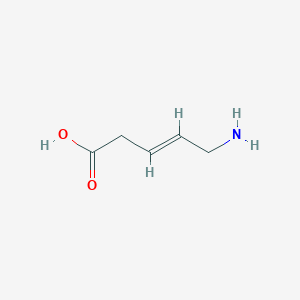

(3E)-5-Aminopent-3-enoic acid

Description

Contextualizing (3E)-5-Aminopent-3-enoic Acid within Unsaturated Amino Acid Chemistry

Unsaturated amino acids are characterized by the presence of at least one carbon-carbon double or triple bond in their structure. This compound is distinguished by a double bond in the (E) or trans configuration between the third and fourth carbon atoms of its five-carbon chain. This trans geometry results in a more linear and extended conformation compared to its cis-isomeric counterpart, which would have a characteristic bend in its structure. This seemingly subtle difference in geometry has profound implications for the molecule's chemical reactivity and its potential applications.

The presence of the double bond also introduces a degree of rigidity to the carbon backbone, influencing how the molecule can fold and interact with other molecules. The separation of the amino and carboxylic acid groups by four carbon atoms classifies it as a δ-amino acid, a feature that further distinguishes it from the more common α-amino acids found in proteins. numberanalytics.com This separation provides greater conformational flexibility in certain respects while the trans-double bond imposes localized rigidity.

Significance of this compound in δ-Amino Acid and Peptidomimetic Research

Delta-amino acids are valuable building blocks in the field of peptidomimetics, which focuses on the design and synthesis of molecules that mimic the structure and function of peptides. The incorporation of δ-amino acids like this compound into peptide chains can lead to novel structures with enhanced stability against enzymatic degradation compared to natural peptides. numberanalytics.com

The trans-double bond in this compound plays a crucial role in this context by introducing a conformational constraint. This rigidity can help to pre-organize the peptide backbone into specific secondary structures, such as turns or helices. This is a key strategy in the design of bioactive molecules, as a well-defined three-dimensional structure is often essential for effective interaction with biological targets like receptors and enzymes. The replacement of a traditional amide bond with the (E)-alkene structure of this δ-amino acid is a promising method for mimicking peptide backbone geometry.

Overview of Advanced Academic Research Trajectories for this compound

Current and emerging research on this compound and its derivatives is expanding into several exciting areas. One significant trajectory is its use in the development of foldamers, which are synthetic oligomers that adopt well-defined, predictable secondary structures similar to those of proteins. The defined geometry of this compound makes it an attractive monomer for the construction of novel helical or sheet-like foldamer architectures.

Furthermore, the development of efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis, is making this compound and its derivatives more accessible for a wider range of applications. These advanced synthetic approaches facilitate the production of both N- and C-terminally protected versions of the amino acid, as well as its incorporation into dipeptides, with high purity and good yields.

While the primary focus of current research lies in peptidomimetics and foldamers, the unique combination of functional groups in this compound also positions it as a potential precursor for the synthesis of various heterocyclic compounds. The amine and carboxylic acid functionalities, along with the reactive double bond, offer multiple points for chemical modification and cyclization reactions, opening doors to the creation of novel molecular scaffolds with potential biological activities.

Chemical Compound Data

| Compound Name |

| This compound |

| cis-ω-chloroallylglycine |

| Glutamic acid |

| Leucine |

| Valine |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NO2 | wikidata.org |

| Molecular Weight | 115.13 g/mol | wikidata.org |

| IUPAC Name | This compound | wikidata.org |

| CAS Number | 102845-64-7 | |

| Canonical SMILES | C(C=CCN)C(=O)O | wikidata.org |

| InChI Key | IACMVGAGEKETDA-OWOJBTEDSA-N | wikidata.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(E)-5-aminopent-3-enoic acid |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |

InChI Key |

IACMVGAGEKETDA-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/CN)C(=O)O |

Canonical SMILES |

C(C=CCN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Synthesis of 3e 5 Aminopent 3 Enoic Acid and Its Analogs

De Novo Chemical Synthesis Approaches for (3E)-5-Aminopent-3-enoic Acid

The creation of this compound from basic chemical precursors can be achieved through several innovative strategies. These methods range from traditional laboratory techniques to more modern, efficiency-focused protocols.

Conventional Solution-Phase Organic Synthesis Routes

Conventional solution-phase synthesis remains a fundamental approach for creating unsaturated amino acids like this compound. These methods often involve multi-step sequences that build the carbon skeleton and introduce the required functional groups—an amine and a carboxylic acid—with control over the alkene geometry.

A plausible route could start from a suitable precursor like a protected glutamic acid derivative, which can be modified to introduce the double bond. Another common strategy involves the use of organometallic reagents. For instance, the allylation of glycine (B1666218) ester enolates or their imine derivatives can yield γ,δ-unsaturated α-amino esters under mild conditions researchgate.net. Subsequent functional group manipulation and isomerization could lead to the desired this compound structure. The synthesis of related γ,δ-unsaturated amino acids has been achieved through palladium-catalyzed fragmentation of lactones, offering another potential pathway nih.govacs.org.

Key steps in these syntheses often include:

Carbon-Carbon Bond Formation: Creating the pentenoic acid backbone.

Introduction of Nitrogen: Typically via amination of a suitable precursor.

Control of Stereochemistry: Ensuring the (E)-configuration of the double bond.

Protecting Group Strategy: Protecting the amino and carboxyl groups during intermediate steps.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, increasing yields, and improving product purity. For the synthesis of unnatural amino acids, microwave irradiation can be particularly effective researchgate.netelsevierpure.com. The application of microwave energy can significantly reduce the time required for steps such as esterification of amino acids or the formation of key intermediates mdpi.com.

In the context of this compound, microwave heating could be applied to key bond-forming reactions or deprotection steps. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, often leading to cleaner reactions with fewer byproducts biotage.com.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amino Acid Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-15 minutes |

| Temperature | Often high (reflux) | Controlled, rapid heating |

| Yield | Moderate to high | Often higher |

| Purity | Variable, may require extensive purification | Generally high |

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free |

This table presents generalized data for amino acid synthesis based on principles of MAOS.

Mechanochemical Approaches in this compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique where reactants are ground together, and the mechanical energy drives the reaction. While the direct synthesis of this compound via mechanochemistry is not widely reported, the principles have been applied to amino acid chemistry, particularly for peptide bond formation and the transformation of racemic amino acid crystals chemrxiv.orgrsc.org. This suggests the potential for developing mechanochemical steps in a synthetic route, such as the formation of amide or ester intermediates, which could reduce solvent waste and energy consumption.

Stereoselective Control in this compound Synthesis

Controlling the geometry of the carbon-carbon double bond is crucial for the synthesis of the (3E) isomer. Stereoselective synthesis aims to produce a specific stereoisomer with high selectivity. For unsaturated amino acids, this can be achieved through various methods:

Use of Stereospecific Reactions: Reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction can be tuned to favor the formation of the (E)-alkene.

Chiral Catalysts: Asymmetric catalysis can be employed to control the stereochemistry of newly formed chiral centers if derivatives with chirality are desired nih.gov. For instance, copper-catalyzed hydroamination has been used for the enantioselective synthesis of β-amino acid derivatives nih.gov.

Substrate Control: The inherent stereochemistry of a starting material can direct the formation of the desired product.

The synthesis of β,γ-unsaturated amino acids, which are structurally related to the target molecule, presents challenges in avoiding racemization and double bond isomerization, highlighting the need for mild and efficient kinetic resolution methods using catalysts like cinchona alkaloids nih.gov.

Research into Biological and Chemoenzymatic Synthesis Pathways for this compound

Biological and chemoenzymatic methods are gaining prominence as green and highly selective alternatives to traditional chemical synthesis sciengine.comnih.gov. These approaches utilize enzymes or whole microorganisms to catalyze specific reaction steps.

For GABA and its derivatives, chemoenzymatic processes have been developed that offer high yields and atom economy sciengine.comnih.gov. A potential chemoenzymatic route to this compound could involve:

Enzymatic Transamination: Using a transaminase to introduce the amino group onto a keto-acid precursor with high stereoselectivity.

Enzymatic Resolution: Separating a racemic mixture of a synthetic intermediate to obtain the desired enantiomer.

Biocatalytic Desymmetrization: Creating a chiral center from a prochiral substrate.

The biosynthesis of GABA itself from glutamate (B1630785) via the enzyme glutamate decarboxylase (GAD) is a well-established biological pathway wikipedia.org. Research into novel enzymes with broader substrate specificity could pave the way for a direct biological synthesis of this compound from a readily available precursor.

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of GABA Analogs

| Enzyme Class | Reaction Catalyzed | Application in Synthesis |

| Nitrilase | Hydrolysis of nitriles to carboxylic acids | Used in the synthesis of gabapentin, a GABA analog researchgate.net. |

| Transaminase (ω-TA) | Transfer of an amino group to a ketone | Key for stereoselective synthesis of chiral amines and amino acids researchgate.net. |

| Glutamate Decarboxylase (GAD) | Decarboxylation of glutamate to GABA | The natural biosynthetic route to GABA wikipedia.org. |

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the carbon backbone, the position of the functional groups, or by adding substituents.

Synthetic strategies for creating derivatives include:

Alkylation and Arylation: Introducing substituents at various positions along the carbon chain.

Functional Group Interconversion: Converting the carboxylic acid to an ester or amide, or modifying the amino group.

Radical Chemistry: The addition of radicals generated from protected amino acid derivatives to activated olefins can create new carbon-carbon bonds, leading to a variety of unsaturated derivatives worldscientific.com.

For example, the synthesis of GABA derivatives with bridged bicyclic skeletons has been explored to create potent inhibitors of specific enzymes mdpi.com. Similarly, one-pot synthesis methods have been developed for creating chemical delivery systems for GABA and its analogues, which could be adapted for this compound openmedicinalchemistryjournal.com. These approaches demonstrate the versatility of organic synthesis in generating a diverse library of compounds based on the core structure of the target molecule.

Nα- and C-Terminal Protected Derivatives of this compound

For the successful application of this compound in peptide synthesis, the selective protection of its N-terminal amino group (Nα) and C-terminal carboxylic acid is a critical first step. This prevents unwanted side reactions and allows for controlled, stepwise assembly of peptide chains. nih.gov The choice of protecting groups is governed by the principle of orthogonality, which ensures that one group can be removed selectively in the presence of others. nih.gov

The most common protecting groups for the Nα-amino function are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.

Fmoc Protection: The N-Fmoc derivative is typically synthesized by reacting this compound with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions, often in a mixture of acetone and water with a mild base like sodium bicarbonate. researchgate.net

Boc Protection: The N-Boc derivative can be prepared using di-tert-butyl dicarbonate (B1257347) (Boc)₂O with a base such as sodium hydroxide or triethylamine in a suitable solvent system.

Protection of the C-terminal carboxyl group is generally achieved through esterification. This enhances the solubility of the amino acid in organic solvents and prevents its participation in coupling reactions. Common ester derivatives include:

Methyl or Ethyl Esters: Prepared by reacting the amino acid with methanol (B129727) or ethanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl).

Benzyl (B1604629) (Bn) Esters: Formed using benzyl alcohol and an acid catalyst. The benzyl group is particularly useful as it can be removed by hydrogenolysis, a mild method compatible with many other protecting groups.

tert-Butyl (tBu) Esters: These are synthesized under strongly acidic conditions and are removed with moderate to strong acids, offering orthogonality with the Fmoc group.

The table below summarizes common protection strategies for this compound.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Nα-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF |

| Nα-Amino | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| C-Terminal Carboxyl | Benzyl Ester | -OBn | H₂, Pd/C (Hydrogenolysis) |

| C-Terminal Carboxyl | tert-Butyl Ester | -OtBu | Trifluoroacetic Acid (TFA) |

Incorporation of this compound into Dipeptide and Oligopeptide Constructs

The integration of this compound into peptide chains is predominantly accomplished using solid-phase peptide synthesis (SPPS). In the widely used Fmoc/tBu strategy, an N-Fmoc protected version of this compound is activated and coupled to the free amino group of a growing peptide chain that is anchored to a solid support resin.

The process involves a cycle of two main steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of 20% piperidine in an organic solvent like dimethylformamide (DMF).

Coupling: The N-Fmoc protected this compound is pre-activated to convert its carboxylic acid into a more reactive form. Standard activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress side reactions. The activated amino acid is then added to the resin to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA). A key challenge during synthesis is the potential for epimerization at the α-carbon of the C-terminal residue during activation, which can be mitigated by careful selection of coupling reagents. nih.gov

Design and Synthesis of Peptidomimetic Analogs Featuring this compound Motifs

Peptidomimetics are compounds designed to replicate the three-dimensional structure and biological activity of peptides but with improved metabolic stability and oral bioavailability. nih.gov The constrained geometry of this compound makes it an excellent scaffold for creating peptidomimetics, particularly for mimicking β-turns and β-sheets. mdpi.com

The rigid trans-double bond within the carbon backbone of this compound restricts conformational flexibility. When incorporated into a peptide sequence, this motif can act as a turn-inducer, forcing the peptide chain to adopt a specific spatial arrangement. This is particularly valuable in drug design, where stabilizing a bioactive conformation is a primary goal.

Synthesis of these peptidomimetics often involves incorporating the this compound unit into cyclic peptides or using it as a linker between other pharmacophoric elements. Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic peptidomimetics containing unsaturated amino acid residues. uu.nl For example, a linear peptide containing this compound and another olefin-containing amino acid could be cyclized using a ruthenium catalyst like the Grubbs catalyst.

Synthesis of Fluorinated and Other Heteroatom-Substituted this compound Analogs

The introduction of fluorine or other heteroatoms into the structure of this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability, making such analogs valuable for structure-activity relationship (SAR) studies.

A viable strategy for the synthesis of a fluorinated analog, such as 4-fluoro-(3E)-5-aminopent-3-enoic acid, can be adapted from methods used to synthesize related compounds like 3-fluoro-5-aminolevulinic acid. nih.govresearchgate.net A potential synthetic route could involve:

Preparation of a β-keto ester: A suitable starting material, such as an N-protected γ-amino-β-keto ester, would be synthesized.

Electrophilic Fluorination: The β-keto ester intermediate would then be subjected to electrophilic fluorination. This is achieved by first treating the compound with a base like sodium hydride (NaH) to generate an enolate, which is then quenched with an electrophilic fluorine source such as Selectfluor. nih.gov This step introduces the fluorine atom at the carbon adjacent to the ketone.

Reduction and Elaboration: The ketone can then be reduced and the resulting alcohol eliminated to form the double bond. Subsequent deprotection and modification of the ester would yield the final fluorinated amino acid.

The table below lists potential heteroatom-substituted analogs and the synthetic approaches that could be employed for their synthesis.

| Analog Name | Potential Synthetic Strategy | Key Reagents |

| 4-Fluoro-(3E)-5-aminopent-3-enoic acid | Electrophilic fluorination of a β-keto ester intermediate | Selectfluor, NaH |

| 4-Hydroxy-(3E)-5-aminopent-3-enoic acid | Stereoselective reduction of a β-keto ester | L-selectride or (R)-CBS-Me for diastereocontrol nih.gov |

| 4-Thiol-(3E)-5-aminopent-3-enoic acid | Ring-opening of a chiral aziridine intermediate with a sulfur nucleophile nih.gov | Aziridine precursor, Thiolating agent (e.g., thioacetic acid) |

Isomeric Control and Synthesis of (3Z)-5-Aminopent-3-enoic Acid for Comparative Studies

The biological activity of unsaturated compounds is often highly dependent on the geometry of the double bond. Therefore, the ability to selectively synthesize both the (3E) and (3Z) isomers of 5-aminopent-3-enoic acid is crucial for comparative biological evaluation and for understanding the structural requirements for receptor binding.

The synthesis of the thermodynamically more stable (3E) isomer can often be achieved using reactions that favor the trans product, such as the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate ylides or the Julia-Kocienski olefination.

Conversely, the synthesis of the less stable (3Z) or cis-isomer requires specific stereoselective methods. A common and effective approach is the partial reduction of a corresponding alkyne precursor.

A plausible synthetic route to (3Z)-5-aminopent-3-enoic acid would involve:

Alkyne Synthesis: An appropriate alkyne precursor, 5-aminopent-3-ynoic acid, would first be synthesized.

Stereoselective Reduction: The alkyne would then be subjected to a stereoselective reduction that favors the formation of a Z-alkene. This is typically accomplished through catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The catalyst's "poison" deactivates it just enough to prevent over-reduction of the alkyne all the way to an alkane, stopping the reaction at the cis-alkene stage.

By having access to both pure (3E) and (3Z) isomers, researchers can conduct detailed comparative studies to elucidate the precise geometric requirements for the biological activity of these and related compounds. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3e 5 Aminopent 3 Enoic Acid

Reactivity of the Amino Group in (3E)-5-Aminopent-3-enoic Acid

The primary amino group in this compound is a nucleophilic center, readily participating in reactions typical of primary amines. Its reactivity is central to the incorporation of this amino acid into peptide chains and the synthesis of various derivatives.

Amidation and Advanced Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of peptide chemistry. For this compound, this involves the reaction of its amino group with the carboxylic acid of another amino acid or a similar acyl donor. Direct reaction between an amino acid and a carboxylic acid is generally inefficient and requires activation of the carboxylic acid to facilitate amide bond formation. nih.gov

Advanced peptide coupling reagents are employed to achieve high yields and minimize side reactions, particularly racemization. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of this compound. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and enhance reaction rates. Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. acs.org

The general mechanism for a carbodiimide-mediated coupling is depicted below:

The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

The amino group of this compound attacks the carbonyl carbon of the O-acylisourea.

A tetrahedral intermediate is formed, which then collapses to yield the desired dipeptide and a dicyclohexylurea byproduct.

The successful incorporation of this compound into a peptide chain relies on these established methodologies, which are broadly applicable to a wide range of amino acids. researchgate.net

Amino Group Protection and Deprotection Strategies in Multistep Synthesis

The most common amino-protecting groups in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net

Boc (tert-Butoxycarbonyl) Group: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. It is stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.net

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu). It is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in dimethylformamide (DMF). researchgate.net

The orthogonality of these protecting groups is a key principle in complex synthesis, allowing for the selective removal of one protecting group while others remain intact. nih.gov For instance, the Fmoc group can be removed without affecting a Boc-protected side chain or a tert-butyl ester protecting the carboxylic acid. This strategy is fundamental to solid-phase peptide synthesis (SPPS), a revolutionary method for the stepwise assembly of peptides. researchgate.net

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |

| Fmoc | Fmoc-chloride or Fmoc-OSu | Piperidine in DMF |

| Cbz (Z) | Benzyl (B1604629) chloroformate | H₂/Pd, HBr/AcOH |

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group of this compound can undergo a range of transformations, most notably esterification and intramolecular reactions leading to the formation of cyclic structures.

Esterification Reactions and Derivative Formation

Esterification of the carboxylic acid group is a common strategy to protect it during peptide synthesis or to generate derivatives with altered solubility and reactivity. nih.gov A common method for ester formation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, due to the presence of the acid-sensitive amino group, milder methods are often preferred.

For example, methyl esters can be prepared using diazomethane, though this reagent is toxic and explosive. A safer alternative is the use of (trimethylsilyl)diazomethane. Alkyl halides can also be used to form esters in the presence of a non-nucleophilic base like cesium carbonate or DBU.

In the context of peptide synthesis, benzyl esters and tert-butyl esters are frequently used as protecting groups for the C-terminus. Benzyl esters are typically introduced using benzyl alcohol and an acid catalyst and can be removed by hydrogenolysis. Tert-butyl esters are formed using isobutylene (B52900) in the presence of a strong acid and are cleaved by acidolysis with TFA. researchgate.net

Intramolecular Lactonization Studies of this compound Derivatives

While direct lactonization of this compound itself to form a six-membered lactone (a δ-lactone) is possible, it is more commonly observed in its derivatives. thieme-connect.de For instance, if the double bond is first hydrated to introduce a hydroxyl group at the γ- or δ-position, intramolecular esterification can readily occur, especially upon heating or under acidic conditions. thieme-connect.de

More complex cyclization reactions can be envisioned. For example, derivatives of unsaturated amino acids can undergo intramolecular cyclization to form various heterocyclic structures. acs.org While specific studies on this compound are limited, analogous unsaturated amino acids have been used to synthesize heterocycles such as lactams and other nitrogen-containing rings through various cyclization strategies.

Transformations Involving the Carbon-Carbon Double Bond of this compound

The γ,δ-carbon-carbon double bond in this compound is a site of rich chemical reactivity, allowing for a variety of transformations to modify the carbon skeleton and introduce new functionalities.

The double bond in γ,δ-unsaturated amino acids can participate in a range of addition reactions. For example, radical functionalization has been used to introduce fluorine, azide, and hydroxyl groups into the side chains of unsaturated amino acids. nih.gov The addition of radicals to the double bond, followed by trapping of the resulting radical intermediate, allows for the synthesis of a diverse array of modified amino acids. researchgate.net

Conjugate addition, or Michael addition, is a powerful tool for carbon-carbon bond formation. While typically associated with α,β-unsaturated systems, analogous additions can occur with γ,δ-unsaturated systems under certain conditions, particularly with soft nucleophiles.

The double bond also serves as a handle for cyclization reactions. For instance, it can participate in ring-closing metathesis (RCM) to form cyclic amino acid derivatives, a strategy widely used in the synthesis of constrained peptides and peptidomimetics. researchgate.net

Furthermore, the double bond can be subjected to various rearrangement reactions, such as the Claisen rearrangement, to construct new carbon-carbon bonds and create stereocenters with high selectivity. nih.gov The Claisen rearrangement of allylic ethers or thioethers derived from unsaturated amino acids provides a powerful method for the synthesis of novel γ,δ-unsaturated amino acids with different substitution patterns.

| Reaction Type | Reagents/Conditions | Product Type |

| Radical Addition | Fe(III)/NaBH₄, Selectfluor | Fluorinated amino acid |

| Radical Addition | Fe(III)/NaBH₄, NaN₃ | Azido-substituted amino acid |

| Claisen Rearrangement | Heat or Lewis acid | Rearranged γ,δ-unsaturated amino acid |

| Ring-Closing Metathesis | Grubbs' catalyst | Cyclic amino acid |

Catalytic Hydrogenation and Selective Reduction Methodologies

The reactivity of this compound in reduction reactions is characterized by the presence of two primary functional groups: a carbon-carbon double bond and a carboxylic acid. The selective reduction of either of these moieties is a key aspect of its chemical utility.

Catalytic Hydrogenation:

Catalytic hydrogenation of unsaturated carboxylic acids typically involves the addition of hydrogen across the C=C double bond in the presence of a metal catalyst. For β,γ-unsaturated carboxylic acids like this compound, iridium-based catalysts have shown significant promise for asymmetric hydrogenation. The carboxylic acid group can act as a directing group, coordinating to the metal center and facilitating the hydrogenation process. acs.org Chiral iridium catalysts, in particular, have been developed to achieve high yields and excellent enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. acs.org

The general mechanism for catalytic hydrogenation involves the adsorption of both the hydrogen gas and the unsaturated substrate onto the surface of a solid metal catalyst, such as palladium, platinum, or nickel. This process weakens the H-H and C=C bonds, facilitating the stepwise addition of hydrogen atoms to the double bond. pearson.com While specific studies on this compound are not widely documented, the principles of catalytic hydrogenation suggest that the C=C bond would be the primary site of reduction under standard conditions, yielding 5-aminopentanoic acid. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, especially when chiral catalysts are employed.

Selective Reduction Methodologies:

The selective reduction of either the double bond or the carboxylic acid in this compound presents a synthetic challenge. The choice of reducing agent is critical to achieving the desired transformation.

A variety of reducing agents are available, each with different reactivities towards various functional groups. For instance, sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones and does not typically reduce isolated double bonds or carboxylic acids under standard conditions. acs.org In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would likely reduce both the carboxylic acid and the double bond.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of other functional groups like esters. stackexchange.comkhanacademy.org This suggests a potential route for the selective reduction of the carboxyl group of this compound to the corresponding amino alcohol, while leaving the double bond intact.

The selective reduction of the C=C double bond in the presence of a carboxylic acid can be achieved through catalytic hydrogenation, as the carboxyl group is generally less reactive under these conditions. pearson.com

Table 1: General Selectivity of Common Reducing Agents for Functional Groups Relevant to this compound

| Reducing Agent | C=C (Non-conjugated) | Carboxylic Acid (COOH) |

| H₂/Pd, Pt, or Ni | ✓ | ✗ |

| NaBH₄ | ✗ | ✗ |

| LiAlH₄ | ✓ | ✓ |

| BH₃·THF | ✓ | ✓ |

E/Z Isomerization Dynamics and Photoisomerization Studies

The geometry of the double bond in this compound is a key determinant of its three-dimensional structure and reactivity. The dynamics of its isomerization between the E and Z forms, particularly through thermal and photochemical methods, are of significant interest.

E/Z Isomerization Dynamics:

The isomerization of the (3E) isomer to the (3Z) isomer can be influenced by various factors, including the presence of catalysts and the reaction conditions. For some unsaturated carboxylic acids, isomerization can occur during certain reactions, such as Kolbe electrolysis, where the formation of radical intermediates can lead to a mixture of E and Z isomers. researchgate.net A patent has described a method for isomerizing 3-(Z)-unsaturated carboxylic acids to their corresponding 3-(E) isomers in the presence of an acid anhydride (B1165640) and a base, highlighting the potential for chemical manipulation of the double bond geometry. nih.gov

The equilibrium between the E and Z isomers is dictated by their relative thermodynamic stabilities. Generally, the E isomer, with the larger substituents on opposite sides of the double bond, is thermodynamically more stable due to reduced steric strain.

Photoisomerization Studies:

Photoisomerization provides a method for converting one isomer to another using light energy. The process typically involves the excitation of the molecule to an electronically excited state, where rotation around the C=C bond becomes possible. Upon relaxation back to the ground state, both the E and Z isomers can be formed. The ratio of isomers at the photostationary state depends on the quantum yields of the forward and reverse isomerization processes and the molar absorptivities of the isomers at the irradiation wavelength. acs.orgyoutube.com

While specific photoisomerization studies on this compound are limited, research on other unsaturated carboxylic acids has shown that irradiation with UV light can lead to isomerization. For example, some α,β-unsaturated carboxylic acids have been shown to quantitatively transform into their β,γ-unsaturated isomers upon irradiation. researchgate.net The efficiency of photoisomerization, or the quantum yield, is a critical parameter in these transformations. acs.orgyoutube.comnih.gov For polarized alkenes, photocatalysts can be employed to facilitate E to Z isomerization under visible light. mdpi.com The mechanism of sensitized photoisomerization often involves energy transfer from an excited sensitizer (B1316253) molecule to the alkene, leading to the formation of a triplet state that can undergo isomerization. rsc.org

Ring-Closing Metathesis (RCM) Applications Utilizing this compound Linkers

Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic chemistry for the formation of cyclic structures. nih.gov Unsaturated amino acids, including derivatives of 5-aminopent-3-enoic acid, have been utilized as linkers in the synthesis of cyclic peptides and peptidomimetics. nih.gov These cyclic structures often exhibit enhanced biological activity and stability compared to their linear counterparts.

The use of aminopentenoic acid linkers in RCM allows for the introduction of a carbon-carbon double bond into the cyclic backbone, which can serve as a rigidifying element and a handle for further chemical modifications. The geometry of the double bond in the linker can influence the outcome of the RCM reaction and the conformation of the resulting cyclic product.

Several studies have reported the use of unsaturated amino acid linkers in the RCM-mediated cyclization of peptides. nih.govmonash.eduthieme-connect.de These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The choice of catalyst, solvent, and reaction temperature can significantly impact the efficiency and stereoselectivity of the cyclization.

Table 2: Examples of RCM in Peptides Utilizing Unsaturated Amino Acid Linkers

| Peptide Sequence | RCM Catalyst | Solvent | Product | Reference |

| Linear peptide with two Z-crotyl glycine (B1666218) residues | Grubbs' Catalyst | DMF or Methanol (B129727) | Cyclic dicarba peptide | libretexts.org |

| Fmoc-Tyr(O-allyl)-Tyr(O-allyl)-resin | Grubbs' 2nd Gen. or Hoveyda-Grubbs' 2nd Gen. | DCM | Cyclic peptide on resin | masterorganicchemistry.com |

| Acyclic phosphorus-containing dienes with allylic amines | Grubbs' Catalyst | Not specified | 5- and 7-membered P-heterocycles | thieme-connect.de |

This table presents examples of RCM in peptide systems, illustrating the types of structures that can be synthesized using unsaturated amino acid derivatives as precursors to the diene required for metathesis. While not all examples use this compound directly, they demonstrate the general applicability of such linkers in RCM.

Mechanistic Investigations of Key Reactions of this compound

The reaction mechanisms of this compound are governed by the interplay of its functional groups. The non-conjugated nature of the double bond in relation to the carboxylic acid leads to reactivity patterns distinct from α,β-unsaturated systems.

In reactions involving the carboxylic acid, such as esterification or amide bond formation, the mechanism typically proceeds through a tetrahedral intermediate. libretexts.org Acid catalysis is often employed to activate the carbonyl group towards nucleophilic attack.

Reactions at the C=C double bond can proceed through various mechanisms depending on the reagents. Electrophilic additions, for instance, would likely involve the formation of a carbocation intermediate. The regioselectivity of such additions would be influenced by the electronic effects of the neighboring amino and carboxylic acid groups. For γ,δ-unsaturated acids, intramolecular reactions such as iodolactonization can occur, where the carboxyl group acts as an internal nucleophile attacking an intermediate formed at the double bond. libretexts.org A similar intramolecular cyclization could be envisaged for this compound under appropriate conditions.

In contrast to α,β-unsaturated carbonyl compounds where Michael addition is a common reaction pathway, the isolated double bond in this compound would not be expected to undergo conjugate addition under standard conditions. masterorganicchemistry.com Instead, reactions typical of isolated alkenes would be more likely.

Computational studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have provided detailed insights into the reaction pathways, including 1,4-addition and direct addition mechanisms. stackexchange.com While this compound is not an α,β-unsaturated system, similar computational approaches could be employed to elucidate the mechanisms of its reactions, providing a deeper understanding of its chemical behavior.

Conformational Analysis and Three Dimensional Structure Research of 3e 5 Aminopent 3 Enoic Acid and Its Derivatives

Experimental Determination of Molecular Conformation

Experimental techniques provide direct physical measurements that describe the spatial arrangement of atoms in a molecule. For (3E)-5-Aminopent-3-enoic acid, however, a thorough search of peer-reviewed scientific literature reveals a notable absence of published experimental studies detailing its specific conformational properties. The following sections describe the standard experimental techniques that would be applied for such an analysis.

X-ray Crystallographic Analysis of this compound and its Protected Forms

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsion angles of this compound, revealing its preferred conformation in a crystalline lattice. Such an analysis would also detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Despite the power of this technique, no publicly available crystallographic data for this compound or its protected derivatives could be located.

Table 1: Hypothetical Crystallographic Data for this compound. This table illustrates the type of data that would be obtained from an X-ray crystallographic study. No such data has been published for this compound.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Torsion Angle (C2-C3-C4-C5) | Value (°) |

Solution-Phase Conformational Preferences via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. By analyzing nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings), it is possible to deduce the average distances between protons and the dihedral angles of rotatable bonds, respectively. This would reveal the predominant conformations of this compound in various solvents.

A comprehensive literature search did not yield any studies that apply NMR spectroscopy to determine the solution-phase conformation of this compound.

Infrared (IR) and Raman Spectroscopic Insights into Vibrational Modes and Conformation

IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecule's conformation. By comparing experimentally obtained spectra with those predicted from computational models for different conformers, it is possible to identify the conformational isomers present in a sample. Key vibrational modes for this compound would include the N-H, C=O, C=C, and O-H stretching frequencies.

No dedicated IR or Raman spectroscopic studies aimed at the conformational analysis of this compound have been found in the published literature.

Computational Approaches to Conformational Landscape Exploration

In the absence of experimental data, computational chemistry offers a powerful alternative for exploring the conformational possibilities of a molecule. Research indicates that this compound has been utilized as a model system in the development and testing of computational methodologies.

Density Functional Theory (DFT) Calculations for Ground State Conformations

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties, including the relative energies of different conformers. By systematically rotating the single bonds in this compound and calculating the energy of each resulting geometry, a potential energy surface can be mapped out to identify the most stable ground state conformations.

While no studies have been published that focus specifically on reporting the ground state conformations of this molecule, a 2022 study by Piero Procacci utilized this compound and its Z-isomer as a model system to test free energy calculation methods. nih.gov In that work, the molecule served as a paradigm for a system with conformationally restrained isomers whose population is influenced by the surrounding environment. nih.gov The study's primary focus was on the performance of the computational technique rather than a detailed analysis of the molecule's conformational landscape itself.

Table 2: Illustrative DFT Calculation Results for Putative Conformers of this compound. This table represents the kind of data that a dedicated DFT study would produce. The values are hypothetical.

| Conformer | Key Dihedral Angle (H-N-C5-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | e.g., 60° | 0.00 | e.g., 75 |

| B | e.g., 180° | e.g., 1.5 | e.g., 20 |

Free Energy Perturbation (FEP) and Enhanced Sampling Techniques in Conformational Equilibrium Studies

The conformational equilibrium of this compound, which describes the relative populations of its different spatial arrangements at a given temperature, is governed by the principles of statistical mechanics. The probability of finding the molecule in a particular conformation is related to its free energy. Computational methods such as Free Energy Perturbation (FEP) and various enhanced sampling techniques are powerful tools for investigating these equilibria.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate free energy differences between two states. In the context of conformational analysis, FEP can be employed to determine the relative free energies of different conformers of this compound. This is achieved by defining a non-physical "alchemical" path that transforms one conformer into another. By simulating the system at several discrete points along this path, the free energy difference can be calculated.

For a molecule like this compound, a key application of FEP would be to study the energetic favorability of different rotamers around its single bonds. For instance, the rotation around the C2-C3 and C4-C5 bonds will give rise to various staggered and eclipsed conformations. FEP can provide a quantitative measure of the energy barriers between these conformers and the relative stability of the resulting energy minima.

Enhanced sampling techniques are a class of molecular dynamics simulation methods designed to overcome the limitations of standard simulations in exploring the full conformational space of a molecule. For a flexible molecule like this compound, many conformations may be separated by high energy barriers, making them inaccessible on the timescale of conventional simulations. Enhanced sampling methods accelerate the exploration of these otherwise hidden regions of the conformational landscape.

Several enhanced sampling techniques are applicable to the study of this compound:

Metadynamics: This method discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential. This allows the system to escape from local energy minima and explore a wider range of the conformational space.

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. By periodically exchanging the coordinates between replicas, the higher-temperature simulations can help the lower-temperature ones to overcome energy barriers and sample a broader conformational space.

Umbrella Sampling: This technique is particularly useful for studying the energy landscape along a specific reaction coordinate, such as a dihedral angle rotation. A series of simulations are run with a biasing potential that restrains the molecule to different values of the chosen coordinate, allowing for the construction of a free energy profile along that coordinate.

The application of these techniques can yield a detailed free energy surface of this compound, revealing the most stable conformations and the pathways for interconversion between them.

Illustrative Data Table: Relative Free Energies of Hypothetical this compound Conformers

The following table presents a hypothetical set of relative free energies for different conformers of this compound, as might be obtained from FEP or enhanced sampling calculations. The conformers are defined by the dihedral angles around the C2-C3 and C4-C5 bonds.

| Conformer ID | C2-C3 Dihedral (degrees) | C4-C5 Dihedral (degrees) | Relative Free Energy (kcal/mol) |

| 1 | 180 (anti) | 180 (anti) | 0.00 |

| 2 | 180 (anti) | 60 (gauche) | 0.85 |

| 3 | 60 (gauche) | 180 (anti) | 1.20 |

| 4 | 60 (gauche) | 60 (gauche) | 2.50 |

| 5 | 0 (eclipsed) | 180 (anti) | 5.10 |

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. The actual values for this compound would need to be determined through specific calculations.

Force Field Development and Validation for this compound Systems

The accuracy of any molecular dynamics simulation, including those employing FEP and enhanced sampling, is critically dependent on the quality of the underlying force field . A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a novel or less-studied molecule like this compound, existing force fields may not have parameters that accurately represent all of its chemical features. Therefore, the development and validation of a specific force field for this molecule and its derivatives are crucial steps.

Force Field Development for this compound would involve the parameterization of its bonded and non-bonded interactions.

Bonded Parameters: These include terms for bond stretching, angle bending, and dihedral angle torsion. While some of these parameters might be transferable from existing force fields for similar chemical groups (e.g., alkanes, alkenes, amines, carboxylic acids), specific parameters, especially for the dihedral terms around the C-C and C-N bonds adjacent to the double bond, would likely need to be refined. This is typically done by fitting the force field parameters to high-level quantum mechanical calculations of the potential energy surface for small molecular fragments representing different parts of this compound.

Non-Bonded Parameters: These describe the van der Waals and electrostatic interactions between atoms. The partial atomic charges are a particularly important component of the electrostatic model. These are often derived from quantum mechanical calculations of the electrostatic potential of the molecule.

Force Field Validation is the process of assessing how well the developed force field reproduces known experimental or high-level computational data. For this compound, a validation protocol would ideally include:

Comparison with Quantum Mechanical Data: The ability of the force field to reproduce the relative energies of different conformers and the energy barriers for rotation around key dihedral angles, as calculated by high-level quantum mechanics, is a primary validation step.

Reproduction of Experimental Properties: If experimental data were available, the force field's ability to reproduce properties such as density, heat of vaporization (for a related volatile derivative), or spectroscopic data (e.g., NMR J-couplings, which are sensitive to conformational populations) would provide strong validation.

Several well-established force fields, such as AMBER, CHARMM, GROMOS, and OPLS-AA, provide a starting point for the parameterization of this compound. However, careful validation is necessary to ensure that the chosen force field accurately captures the subtle interplay of forces that govern its conformational behavior.

Illustrative Data Table: Hypothetical Force Field Parameter Validation for a Key Dihedral in this compound

This table illustrates a hypothetical comparison between quantum mechanics (QM) calculations and a newly parameterized force field (FF) for the rotational energy barrier around the C2-C3 bond of this compound.

| Dihedral Angle (degrees) | QM Energy (kcal/mol) | FF Energy (kcal/mol) | Difference (kcal/mol) |

| 0 | 5.2 | 5.1 | 0.1 |

| 60 | 1.3 | 1.2 | 0.1 |

| 120 | 4.8 | 4.9 | -0.1 |

| 180 | 0.0 | 0.0 | 0.0 |

Note: This data is illustrative. A thorough validation would involve a much larger set of data points and comparison with multiple properties.

Biochemical and Chemical Biology Research Applications of 3e 5 Aminopent 3 Enoic Acid Excluding Human Clinical

Engineering of Peptidomimetics and Foldamers Incorporating (3E)-5-Aminopent-3-enoic Acid

The incorporation of this compound into peptide-like molecules has paved the way for the development of novel peptidomimetics and foldamers with unique structural and functional properties.

Mimicry of Peptide Backbone Geometry and Conformational Constraints

The introduction of this compound into peptide chains serves as a strategy to mimic the geometry of the peptide backbone while imposing significant conformational constraints. The replacement of a central amide bond with the (E)-alkene of this δ-amino acid has been shown to be a promising approach for emulating the spatial arrangement of dipeptides of α-amino acids. nih.gov This substitution enhances the conformational limitation of the δ-amino acid residue, leading to peptidomimetics with more predictable and rigid structures. nih.gov

The synthesis of such peptidomimetics has been advanced through methods like microwave-assisted synthesis, which allows for the efficient and scalable production of this compound derivatives and their dipeptides with high purity and yield. nih.gov This has facilitated the generation of a variety of protected forms of the amino acid suitable for peptide synthesis.

Development of Helical and Sheet-Like Foldamer Architectures

Foldamers are non-natural oligomers that adopt well-defined secondary structures reminiscent of those found in proteins, such as helices and sheets. The constrained nature of this compound makes it a compelling candidate for the construction of such architectures. While specific studies detailing the formation of helical or sheet-like structures exclusively from this compound are not extensively documented, research on related δ-amino acids and other unnatural amino acids provides a strong foundation for its potential in this area.

Unnatural helical peptidic foldamers, in general, are known for their enhanced resistance to proteolytic degradation and their ability to be designed with versatile mimicry of protein helical segments. nih.gov The incorporation of δ-amino acids, in combination with α-amino acids, has been shown to result in the formation of unusual helical structures, such as the 13/11-helix. The formation of these helices is driven by intramolecular hydrogen bonds, and their stability can be influenced by interactions between the side chains of the constituent amino acids.

The table below summarizes key findings from research on foldamers containing related unnatural amino acids, highlighting the potential for this compound in this field.

| Foldamer Type | Key Structural Features | Potential Role of this compound |

| α/δ-Peptidic Foldamers | Formation of unusual helical structures (e.g., 13/11-helix) driven by intramolecular hydrogen bonds. | The rigid alkene backbone could enforce specific turn geometries, contributing to the stability and predictability of the helical fold. |

| Aromatic δ-Amino Acid Foldamers | Stable helical structures in various solvents, driven by π-stacking and hydrogen bonding. | While not aromatic, the alkene group can participate in favorable packing interactions and its defined geometry would contribute to a regular, repeating structure. |

| γ-Peptide Foldamers | Can form helical structures with antimicrobial properties by disrupting bacterial membranes. | Incorporation of this compound could lead to novel helical foldamers with potential antimicrobial activity, with the amine and carboxylic acid groups positioned for interaction with microbial membranes. |

Investigation of Receptor Binding Properties using this compound Analogs (Non-Human)

The structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA) makes its analogs valuable tools for investigating receptor binding in non-human systems. Unsaturated analogs of GABA have been instrumental in elucidating the conformational requirements for binding to different GABA receptor subtypes.

For instance, studies with conformationally restricted GABA analogs have revealed that extended conformations are favored for activation of GABAA receptors, while folded conformations are preferred by GABAC receptors. nih.gov The trans-alkene in this compound imparts a more extended and rigid conformation, suggesting that its analogs could exhibit selectivity for GABAA receptors.

Furthermore, unsaturated phosphinic acid analogs of GABA have been identified as competitive antagonists at GABAC receptors, with the (E)-isomers showing higher potency. nih.gov This indicates that analogs of this compound, where the carboxylic acid is replaced with a phosphinic acid group, could be synthesized and tested for their antagonist activity at GABAC receptors in non-human models, such as Xenopus oocytes expressing the receptor. nih.gov

The following table outlines the potential applications of this compound analogs in receptor binding studies based on findings with similar unsaturated molecules.

| Receptor Target (Non-Human) | Potential Analog of this compound | Investigated Property |

| GABAA Receptors | This compound and its esters | Agonist activity and conformational requirements for binding. |

| GABAC Receptors | Phosphinic acid bioisostere of this compound | Competitive antagonist activity and structure-activity relationships. |

Role of this compound as a Biochemical Probe in Enzymatic Systems (Non-Human)

The unique chemical properties of this compound also position it as a valuable probe for studying enzymatic systems in non-human organisms.

Studies on Enzyme Inhibition and Modulation (Non-Human Microbial/Animal Systems)

Unsaturated amino acids are known to act as inhibitors of various enzymes, particularly in microbial systems. Amino acid-based antimicrobials frequently target enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The structural analogy of this compound to natural amino acid intermediates in these pathways suggests its potential as an inhibitor of bacterial enzymes.

The presence of the double bond can lead to the formation of a covalent bond with the enzyme's active site, resulting in irreversible inhibition. This mechanism-based inhibition is a hallmark of many effective enzyme inhibitors. Research on β,γ-unsaturated amino acids has demonstrated their potential as antibacterial agents by targeting key bacterial enzymes. While direct studies on this compound are limited, the principles of enzyme inhibition by unsaturated amino acids are well-established and provide a strong rationale for its investigation in this context.

Fundamental Research into Biological Synthesis and Degradation Pathways (Non-Human Systems)

The natural occurrence and metabolic pathways of this compound in non-human biological systems are not well-documented in publicly available scientific literature. Research into the biosynthesis and degradation of amino acids is a cornerstone of understanding cellular metabolism and physiology in microorganisms, plants, and animals. However, specific enzymatic pathways for the synthesis or catabolism of this compound have not been elucidated.

In one study, the synthesis of (E)-5-aminopent-3-enoic acid was attempted to investigate its potential as a substrate for phenylalanine aminomutase, an enzyme involved in amino acid metabolism. msu.edu The results of this particular study were negative, suggesting that the enzyme's active site may have specific requirements, such as the presence of a phenyl ring, that this compound does not meet. msu.edu

While direct evidence is lacking, hypothetical biosynthetic routes could be postulated based on known enzymatic reactions in microbial or plant systems. For instance, it could potentially be formed through the amination of a corresponding unsaturated fatty acid precursor or via the modification of other existing amino acid scaffolds. Similarly, its degradation could theoretically proceed through pathways analogous to those for other unsaturated amino acids, involving enzymes such as isomerases, hydratases, or those involved in beta-oxidation.

It is important to note that while the cis-isomer, cis-5-aminopent-3-enoic acid, has been synthesized and utilized as a linker in the creation of cyclic pseudopeptides, this is a synthetic application and does not imply a natural biological pathway. nih.govnih.gov Further research, potentially involving metabolomic screening of diverse non-human organisms or genome mining for putative biosynthetic gene clusters, is required to determine if this compound is a naturally occurring metabolite and to uncover its physiological role and metabolic fate.

Applications in Supramolecular Assemblies and Material Science Research (Non-Human, Non-Clinical)

The unique structural characteristics of this compound, namely the presence of both an amino and a carboxylic acid group, along with an unsaturated carbon-carbon bond, make it a promising building block for supramolecular chemistry and materials science. Amino acids, in general, are known to self-assemble into well-ordered nanostructures through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. acs.orgsemanticscholar.org

The zwitterionic nature of amino acids allows them to form head-to-tail hydrogen bonding networks, leading to the formation of chains, sheets, and more complex three-dimensional architectures. acs.org The introduction of an unsaturated bond in the backbone of this compound can influence these self-assembly processes. The rigidity of the double bond can direct the geometry of the resulting supramolecular structures, potentially leading to novel materials with tailored properties. Furthermore, the double bond itself serves as a reactive handle for further chemical modifications, such as polymerization or cross-linking, which can be exploited to stabilize the assembled structures or to introduce additional functionalities.

One area of potential application is in the development of novel biomaterials. For instance, polymers derived from amino acids, known as poly(amino acid)s, are of significant interest due to their biocompatibility and biodegradability. The polymerization of this compound could lead to the formation of polyamides with unsaturated backbones. These materials could exhibit unique mechanical and thermal properties compared to their saturated counterparts.

Moreover, the functional groups of this compound could be used to modify the surface of other materials, such as nanoparticles. The amino and carboxyl groups can act as anchoring points to attach the molecule to a surface, while the unsaturated bond could be used for subsequent "click" chemistry reactions to attach other molecules of interest. This functionalization could be used to improve the dispersibility of nanomaterials in various solvents or to create surfaces with specific recognition properties.

While specific research on the self-assembly and material science applications of this compound is still in its nascent stages, the foundational principles of amino acid chemistry suggest a wide range of possibilities.

Table 1: Potential Research Applications of this compound in Supramolecular Chemistry and Materials Science

| Application Area | Potential Role of this compound | Key Structural Features Utilized |

| Self-Assembled Nanostructures | Building block for the formation of nanofibers, nanotubes, and vesicles. | Amino and carboxyl groups for hydrogen bonding; unsaturated bond for directional control. |

| Functional Biomaterials | Monomer for the synthesis of biodegradable and functional polyamides. | Polymerizable amino and carboxyl groups; unsaturated backbone for tailored properties. |

| Surface Modification | Functionalization of nanoparticles and surfaces to impart new properties. | Anchoring amino and carboxyl groups; reactive double bond for further modification. |

| Drug Delivery Systems | Component of self-assembled carriers for controlled drug release. | Biocompatible amino acid structure; potential for stimuli-responsive behavior. |

Advanced Analytical and Characterization Methodologies for 3e 5 Aminopent 3 Enoic Acid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (3E)-5-Aminopent-3-enoic acid. High-resolution techniques provide detailed information on the connectivity of atoms, their spatial arrangement, and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound. While 1D NMR provides initial data, multi-dimensional NMR experiments are crucial for definitive structural assignment.

1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum would reveal distinct signals for the protons in the molecule. The protons of the carboxylic acid are typically observed far downfield. youtube.com The olefinic protons on the C3-C4 double bond would show characteristic chemical shifts and a large coupling constant (typically >12 Hz), confirming the (E)- or trans-geometry. The methylene (B1212753) protons adjacent to the amine (C5) and those adjacent to the double bond (C2) would appear as distinct multiplets. The ¹³C NMR spectrum would complement this by showing five distinct carbon signals, including those for the carboxyl, alkene, and aliphatic carbons.

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities, 2D NMR techniques are employed. nih.govyoutube.com

Correlation Spectroscopy (COSY): A DQF-COSY experiment would establish the proton-proton coupling network, definitively connecting the protons on C2, C3, C4, and C5 in a single spin system. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group analysis and may vary based on solvent and pH.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| C1 (-COOH) | ~10-12 (s, broad) | ~175-180 | - |

| C2 (-CH₂) | ~3.1 (d) | ~35-40 | C1, C3, C4 |

| C3 (=CH-) | ~5.6-5.8 (dt) | ~125-130 | C1, C2, C5 |

| C4 (=CH-) | ~5.7-5.9 (dt) | ~130-135 | C2, C5 |

| C5 (-CH₂NH₂) | ~3.3 (d) | ~40-45 | C3, C4 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. Advanced tandem MS (MS/MS) techniques provide structural information by analyzing fragmentation patterns. nationalmaglab.org

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov For this compound (C₅H₉NO₂, Molecular Weight: 115.13 g/mol ), high-resolution MS would detect an [M+H]⁺ ion at m/z 116.0706. wikidata.orgbrainly.inchembk.comnih.gov

Tandem MS (MS/MS): In an MS/MS experiment, the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID). youtube.com The resulting product ions reveal structural details. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as the loss of the entire amino group. nih.gov The fragmentation of the carbon backbone provides sequence-specific information. nih.govyoutube.com High-resolution analysis of these fragments helps to confirm their elemental composition and distinguish between isobaric species. nih.gov

Table 2: Expected Key Fragments in ESI-MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Product Ion (m/z) |

|---|---|---|---|

| 116.0706 | [M+H]⁺ | - | 116.0706 |

| 116.0706 | [M+H - H₂O]⁺ | H₂O | 98.0600 |

| 116.0706 | [M+H - NH₃]⁺ | NH₃ | 99.0491 |

| 116.0706 | [M+H - HCOOH]⁺ | HCOOH | 70.0651 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its functional groups. nih.gov These methods are complementary and can be used to confirm the presence of key structural motifs in this compound.

Carboxylic Acid Group: This group gives rise to a strong C=O stretching band in the IR spectrum (around 1700-1730 cm⁻¹) and a very broad O-H stretching band (2500-3300 cm⁻¹).

Amine Group: The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region.

Alkene Group: The C=C stretching vibration, which may be weak in the IR spectrum, is often strong in the Raman spectrum (around 1650-1680 cm⁻¹). The C-H out-of-plane bend for the trans-alkene is a key diagnostic peak in the IR spectrum, typically appearing as a strong band around 960-980 cm⁻¹.

Zwitterionic Form: In the solid state or in neutral aqueous solution, the compound likely exists as a zwitterion. This is characterized by the replacement of the carboxylic acid bands with those of a carboxylate anion (asymmetric and symmetric stretches around 1550-1610 cm⁻¹ and ~1400 cm⁻¹, respectively) and the amine bands with those of an ammonium (B1175870) cation (N⁺-H bends around 1500-1600 cm⁻¹).

Raman spectroscopy is particularly useful for analyzing aqueous solutions and can provide valuable insights into molecular conformation. nih.gov Machine learning models are also being developed to simulate and predict Raman spectra for amino acids and peptides. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad | Weak |

| N-H (Amine) | Stretch | 3300-3500 | Medium | Medium |

| C=O (Carboxylic Acid) | Stretch | 1700-1730 | Strong | Medium |

| C=C (Alkene) | Stretch | 1650-1680 | Medium-Weak | Strong |

| C-H (Alkene, trans) | Out-of-plane bend | 960-980 | Strong | Weak |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for isolating this compound from reaction mixtures or biological extracts and for assessing its purity. The choice of method depends on the polarity of the compound and the analytical goal.

HPLC is the most common chromatographic technique for the analysis of non-volatile, polar compounds like amino acids. jocpr.com

Reversed-Phase (RP) HPLC: Standard C18 columns can be used, but the high polarity of this compound may lead to poor retention. To overcome this, ion-pairing agents can be added to the mobile phase to increase interaction with the stationary phase, or specialized polar-embedded or end-capped columns can be used.

Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. jocpr.com In HILIC, a polar stationary phase (like silica) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. jocpr.com This allows for strong retention of polar analytes.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for amino acids. Anion-exchange or cation-exchange columns can be used depending on the pH of the mobile phase and the isoelectric point of the compound.

HPLC methods can be scaled from analytical (for purity checks) to preparative (for isolating milligrams to grams of pure compound). Detection is typically achieved using UV-Vis (for compounds with a chromophore), evaporative light scattering (ELSD), or mass spectrometry (LC-MS). nih.gov

Table 4: Potential HPLC Methods for this compound Analysis

| HPLC Mode | Stationary Phase Example | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Reversed-Phase (RP) | Octadecylsilane (C18) | Water/Acetonitrile (B52724) gradient with TFA | Hydrophobic interactions |

| Hydrophilic Interaction (HILIC) | Silica, Amide, or Amino Column | High Acetonitrile with aqueous buffer | Partitioning into an adsorbed water layer |

| Ion-Exchange (IEX) | Sulfonated (Cation) or Quaternary Amine (Anion) Resin | Aqueous buffer with a salt or pH gradient | Electrostatic interactions |

Gas chromatography (GC) is a high-resolution separation technique, but it is only suitable for compounds that are volatile and thermally stable. Amino acids like this compound are non-volatile and decompose at high temperatures, making direct GC analysis impossible. thermofisher.comsigmaaldrich.com

Therefore, a crucial derivatization step is required to convert the polar functional groups (-COOH and -NH₂) into non-polar, volatile moieties. sigmaaldrich.comnih.gov

Derivatization: The most common approach is silylation, which replaces the active hydrogens on the carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. thermofisher.com Another method involves esterification of the carboxylic acid followed by acylation of the amino group. Alkyl chloroformates can derivatize both groups in a single step. nih.govspringernature.com

GC Analysis: Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). thermofisher.com Coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification based on the characteristic mass spectrum of the derivative. sigmaaldrich.commdpi.com

Table 5: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | MSTFA, MTBSTFA | -COOH, -NH₂ | TMS or TBDMS ethers/amines |

| Acylation/Esterification | Alkyl Chloroformates (e.g., MCF) | -COOH, -NH₂ | Alkyl esters and carbamates |

| Esterification + Acylation | Methanol (B129727)/HCl then TFAA | -COOH then -NH₂ | Methyl ester, trifluoroacetyl amide |

X-ray Diffraction for Solid-State Structure Validation and Hydrogen Bonding Analysis

X-ray diffraction is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. For "this compound," which contains both an acidic carboxyl group and a basic amino group, the solid-state structure is anticipated to exist as a zwitterion. This is a common characteristic of amino acids, where the acidic proton from the carboxyl group is transferred to the amino group, resulting in a molecule with both a negative (carboxylate) and a positive (ammonium) formal charge.

The hydrogen bonding network in crystalline "this compound" would likely involve strong N-H···O interactions between the ammonium and carboxylate groups of adjacent molecules, leading to the formation of extended chains or sheets. These interactions are fundamental to the stability of the crystal structure.

Table 1: Expected Crystallographic and Hydrogen Bonding Parameters for this compound (Based on Analogous Compounds)

| Parameter | Expected Value/Characteristic | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Defines the symmetry elements within the unit cell. |

| Molecular Form | Zwitterionic | Confirms the internal salt structure. libretexts.org |

| Hydrogen Bonding | N-H···O intermolecular bonds | Dictates the crystal packing and stability. nih.gov |

| Conformation | Trans (E) configuration about C3=C4 | The double bond geometry influences molecular shape. |

Chiral Analysis Methodologies for Enantiopure this compound Derivatives

The synthesis of enantiopure derivatives of "this compound" necessitates reliable analytical methods to determine enantiomeric purity (enantiomeric excess, ee). The presence of a chiral center, which could be introduced through various synthetic modifications, requires the use of chiral separation techniques. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)